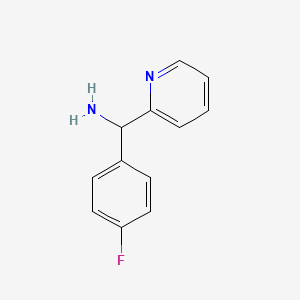

(4-fluorophenyl)(pyridin-2-yl)methanamine

Description

The exact mass of the compound this compound is 202.09062652 g/mol and the complexity rating of the compound is 190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluorophenyl)-pyridin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h1-8,12H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFGIMCENHJDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Substituted Aminomethanes in Synthetic Organic Chemistry

Substituted aminomethanes are a class of organic compounds characterized by a central carbon atom bonded to an amino group and at least one other non-hydrogen substituent. Their importance in synthetic organic chemistry stems from their dual nature as both versatile building blocks and key intermediates in a multitude of chemical transformations. The presence of the amine functional group imparts basicity and nucleophilicity, making them reactive partners in reactions such as alkylation, acylation, and condensation.

Furthermore, the carbon framework of substituted aminomethanes can be readily modified, allowing for the construction of complex molecular scaffolds. They are pivotal in the synthesis of a wide range of more elaborate molecules, including alkaloids, pharmaceuticals, and chiral ligands for asymmetric catalysis. The ability to introduce various substituents onto the methanamine core provides chemists with a powerful tool to fine-tune the steric and electronic properties of the target molecules, thereby influencing their biological activity and material characteristics.

Role of Pyridine and Fluorophenyl Substituted Amines As Versatile Building Blocks

The strategic combination of a pyridine (B92270) ring and a fluorophenyl group within the structure of (4-fluorophenyl)(pyridin-2-yl)methanamine endows it with a unique set of properties that are highly sought after in medicinal chemistry and materials science.

The pyridine moiety is a common heterocyclic scaffold found in numerous pharmaceuticals. semanticscholar.orgbldpharm.comgoogle.comnih.govgoogle.com Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. The aromatic nature of the pyridine ring also allows for π-stacking interactions. Moreover, the pyridine ring can influence the solubility and metabolic stability of a drug molecule.

The fluorophenyl group , on the other hand, brings the unique properties of the fluorine atom to the molecular architecture. Fluorine is the most electronegative element, and its incorporation can significantly alter the electronic properties of the phenyl ring. nih.govresearchgate.netbiosynth.com This can lead to enhanced binding affinity to target proteins and improved metabolic stability by blocking sites susceptible to oxidative metabolism. The small size of the fluorine atom means that it can often replace a hydrogen atom without causing significant steric hindrance.

The presence of both these moieties in this compound makes it a valuable precursor for the synthesis of compounds with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their anti-mycobacterial activity. semanticscholar.org

Scope and Objectives of Academic Research into 4 Fluorophenyl Pyridin 2 Yl Methanamine

Established Synthetic Pathways for the Pyridin-2-ylmethanamine (B45004) Scaffold

Synthesis via Reduction of Oxime Derivatives

An alternative synthetic route to the pyridin-2-ylmethanamine scaffold involves the reduction of oxime derivatives. This method starts with the condensation of 4-fluorobenzaldehyde with hydroxylamine (B1172632) to form the corresponding oxime, (E/Z)-(4-fluorophenyl)methanone oxime.

The subsequent reduction of the oxime can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel is a common method. Chemical reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride in the presence of a transition metal salt can also be employed to afford the desired primary amine. This primary amine can then be further functionalized if necessary.

Critical Reaction Conditions and Catalytic Systems in Synthesis

Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for the reductive amination process leading to this compound. scienceinfo.com Its utility stems from its mild and selective nature. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), which can readily reduce the starting ketone before imine formation, sodium cyanoborohydride is significantly less reactive towards aldehydes and ketones at neutral or slightly acidic pH. masterorganicchemistry.comscienceinfo.com

The key to its effectiveness is the pH-dependent reactivity. The reaction is typically run under conditions where imine/iminium ion formation is favorable (pH ~6-7). Under these conditions, the iminium ion is more electrophilic and thus more susceptible to reduction by the mild hydride reagent than the starting carbonyl compound. scienceinfo.com This chemoselectivity allows for the one-pot synthesis where the ketone, an amine source (like ammonia), and NaBH₃CN are combined, leading directly to the secondary amine product. masterorganicchemistry.com This controlled reduction minimizes side reactions and avoids the problem of multiple alkylations that can occur in other amination methods. scienceinfo.com

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics | Suitability for One-Pot Reductive Amination |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild; selectively reduces imines/iminium ions in the presence of carbonyls. masterorganicchemistry.comscienceinfo.com | High |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild; another effective alternative to NaBH₃CN, often used when avoiding cyanide is necessary. masterorganicchemistry.com | High |

| Sodium Borohydride (NaBH₄) | Stronger reductant; can reduce the starting aldehyde/ketone, leading to lower yields of the desired amine. scienceinfo.com | Low |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Effective but often requires higher pressure and specialized equipment; can sometimes lead to over-reduction. | Moderate |

Organic bases play a crucial role in various synthetic transformations, and 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a prominent example of a non-nucleophilic, sterically hindered amine base. wikipedia.org While specific studies detailing the use of DABCO in the synthesis of this compound are not prevalent, its general properties allow for an understanding of its potential influence.

In the context of reductive amination, a base like DABCO can serve multiple purposes. Firstly, it can act as a proton shuttle or acid scavenger, helping to maintain the optimal pH for imine formation without interfering with the reaction through direct participation. Secondly, as a Lewis base, it can catalyze various reactions. wikipedia.org In some metal-catalyzed systems, amines like DABCO can act as ligands, modulating the reactivity of the metal center, although this can sometimes lead to moderate or decreased yields depending on the specific reaction. acs.org Its primary role in a reaction like the synthesis of the target amine would likely be to facilitate the dehydration step in imine formation from the ketone and amine, acting as a general base catalyst.

The use of earth-abundant, low-toxicity metals like iron as catalysts is a central theme in green chemistry. researchgate.net Iron catalysis has been explored for reductive amination reactions, offering a more sustainable alternative to precious metal catalysts like palladium or platinum. unisi.it Iron compounds can act as Lewis acids to activate the carbonyl group of the precursor ketone, facilitating the initial nucleophilic attack by the amine.

While the direct application of iron (II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) in this specific synthesis is not extensively documented, the broader field of iron-catalyzed reductive coupling provides a strong rationale for its potential use. nih.gov Iron catalysts, often generated in situ from simple salts or complexes, can mediate hydrogen transfer processes or work in conjunction with other reducing agents. unisi.it For instance, iron carbonyl complexes have been successfully used for reductive amination using water as a hydrogen source. unisi.it The strategic advantage of using an inexpensive and environmentally benign iron salt lies in reducing the cost and environmental impact of the synthesis, aligning with the principles of sustainable chemical production. researchgate.net

Table 2: Potential Roles of Catalytic Systems

| Catalyst/Reagent | Potential Role in Synthesis | Key Advantage |

| DABCO | General base catalyst to facilitate imine formation. wikipedia.org | Non-nucleophilic, avoids side reactions. |

| Iron Sulfate | Lewis acid catalyst to activate the carbonyl group; potential for mediating reduction. researchgate.netunisi.it | Low cost, low toxicity, environmentally friendly. |

| Phase Transfer Catalyst | Facilitates reaction between reactants in different phases during precursor synthesis. crdeepjournal.org | Increases reaction rates and yields in heterogeneous systems. |

Advanced Synthetic Techniques and Scale-Up Considerations

For the industrial production of this compound and its analogs, advanced synthetic techniques are employed to enhance efficiency, safety, and cost-effectiveness while minimizing environmental impact.

The synthesis of the ketone precursor, (4-fluorophenyl)(pyridin-2-yl)methanone, is a critical step. Phase Transfer Catalysis (PTC) is a powerful technique that can be applied to this stage. PTC facilitates the reaction between reactants located in two immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. crdeepjournal.org

For example, in synthesizing the ketone precursor, a PTC approach could be used to facilitate the alkylation or acylation of a pyridine derivative with a 4-fluorophenyl-containing reagent. This method can increase reaction rates, improve yields, and allow for the use of less expensive and hazardous reagents and milder reaction conditions, which are significant advantages for large-scale synthesis. crdeepjournal.org Asymmetric phase-transfer catalysis has also been successfully used in the synthesis of related fluorinated amino compounds. capes.gov.br

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. numberanalytics.com A reaction with high atom economy generates minimal waste. nih.gov

The synthesis of this compound via one-pot reductive amination is inherently more atom-economical than multi-step alternatives. For example, a route involving the protection of an amine, alkylation, and subsequent deprotection would have a significantly lower atom economy due to the atoms contributed by the protecting groups, which are ultimately discarded.

The reductive amination of (4-fluorophenyl)(pyridin-2-yl)methanone with ammonia (B1221849) and a reducing agent like NaBH₃CN can be represented as:

C₁₂H₈FNO + NH₃ + [Reducing Agent] → C₁₂H₁₁FN₂ + Byproducts

In this pathway, the majority of the atoms from the ketone and ammonia are incorporated into the final product. The primary waste comes from the oxidized reducing agent. Catalytic approaches further enhance efficiency by reducing the amount of reagent needed. unisi.it By focusing on reaction pathways with high atom economy, chemists can design more sustainable and cost-effective syntheses, which is a critical consideration for scaling up production. numberanalytics.comchemrxiv.org

Amine Group Reactivity and Functionalization

The secondary amine group in this compound is a key locus for chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Formation of Derivatives: Amides, Sulfonamides, and Carbamates

The nucleophilic nature of the secondary amine facilitates its reaction with various electrophilic reagents to form stable amide, sulfonamide, and carbamate (B1207046) linkages. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with varied biological activities.

Amides: Amide bond formation is a common and robust transformation. The reaction of this compound with carboxylic acids, or more reactive acyl chlorides and acid anhydrides, yields the corresponding N-substituted amides. nih.govnih.gov For instance, coupling with a carboxylic acid can be achieved using standard coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This method is widely used for creating amide derivatives with potential therapeutic applications. nih.gov

Sulfonamides: Sulfonamides are synthesized by reacting the amine with sulfonyl chlorides in the presence of a base, such as pyridine or sodium carbonate. ekb.egresearchgate.net This reaction is a common strategy in the development of new pharmaceutical agents due to the significant biological roles of the sulfonamide functional group. eurjchem.com The process typically involves the treatment of an amine with a substituted benzenesulfonyl chloride to yield the desired sulfonamide derivative. ekb.egeurjchem.com

Carbamates: Carbamate derivatives can be prepared through several synthetic routes. A general method involves the reaction of the amine with a chloroformate, such as phenyl chloroformate, in the presence of a base like potassium carbonate. niscpr.res.inresearchgate.net Alternatively, activated carbonates, formed from the reaction of an alcohol with an activating agent like p-nitrophenyl chloroformate, can serve as effective alkoxycarbonylating reagents for amines. nih.gov Another approach is the one-pot reaction of the amine with a reagent like 1,1'-carbonyldiimidazole, which forms a reactive intermediate that is then trapped by the nucleophilic amine. organic-chemistry.org

Table 1: Synthesis of Amine Derivatives

| Derivative | Reagent Type | General Conditions |

|---|---|---|

| Amide | Carboxylic Acid / Acyl Chloride | Coupling agent (e.g., EDC) or base |

| Sulfonamide | Sulfonyl Chloride | Base (e.g., Pyridine) |

| Carbamate | Chloroformate / Activated Carbonate | Base (e.g., K₂CO₃) |

Condensation Reactions: Formation of Schiff Bases and Imine Chemistry

Condensation reactions between an amine and a carbonyl compound (aldehyde or ketone) lead to the formation of an imine, also known as a Schiff base. mdpi.com These reactions are typically carried out by refluxing equimolar amounts of the amine and the aldehyde or ketone in a suitable solvent like ethanol. mdpi.comekb.eg The azomethine group (>C=N-) formed in this reaction is crucial for the biological activities observed in many Schiff base derivatives. mdpi.com The synthesis of Schiff bases from pyridine-4-carbaldehyde with various amines has been demonstrated, highlighting the utility of this reaction for generating diverse molecular structures. researchgate.net While the primary amine is the typical starting material for Schiff base formation, the secondary amine of the title compound could potentially react with carbonyls under specific conditions, though this is less common. More relevantly, the structural motif is closely related to precursors used in Schiff base synthesis, such as the condensation of 2-benzoylpyridine (B47108) with an amine. scirp.org

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the amine can be alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. nih.gov The choice of the alkylating agent and reaction conditions can influence the outcome. For instance, studies on analogous heterocyclic systems show that N-alkylation can be achieved using reagents like benzyl (B1604629) bromide in the presence of a base such as potassium carbonate in DMF. researchgate.net The reactivity can be influenced by the nature of the halide, with iodides generally being more reactive than bromides or chlorides. nih.gov

N-Acylation: N-Acylation is the process of introducing an acyl group onto the nitrogen atom. This is the same fundamental reaction as amide formation discussed previously. For example, acetylation can be achieved using acetic anhydride, often with a catalytic amount of strong acid. nih.gov This reaction is a reliable method for modifying the amine group and influencing the compound's electronic and steric properties. nih.gov

Pyridine Ring Modifications and Substituent Effects

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity. imperial.ac.uk This electronic nature makes it susceptible to nucleophilic attack and allows for functionalization through modern cross-coupling methodologies, particularly when a halide is present on the ring.

Palladium-Mediated Cross-Coupling Reactions (e.g., Cyanation) on Pyridine Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. If the pyridine ring of the title compound were halogenated (e.g., a chloropyridine or bromopyridine derivative), it could undergo various cross-coupling reactions.

A key example is cyanation, the introduction of a nitrile (-CN) group. Modern palladium-catalyzed methods allow for the efficient cyanation of (hetero)aryl halides, including those of pyridine. nih.govacs.org These reactions often face challenges like catalyst poisoning by the cyanide ion, but significant advances have led to highly reproducible and general methods. nih.gov Mild and efficient protocols have been developed that operate at low temperatures (room temperature to 40 °C) and utilize sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govacs.orgorganic-chemistry.org These methods are compatible with a wide range of functional groups and have been successfully applied to various six-membered heterocycles, including pyridines. acs.orgorganic-chemistry.org The choice of palladium precatalyst and ligand is crucial for achieving high yields. nih.gov

Table 2: Palladium-Catalyzed Cyanation of Heteroaryl Halides

| Cyanide Source | Catalyst System (Example) | Temperature | Key Advantage | Reference |

|---|---|---|---|---|

| K₄[Fe(CN)₆]·3H₂O | Palladacycle precatalyst / Ligand | ≤ 100 °C | General for chlorides and bromides | nih.gov |

| Zn(CN)₂ | Palladacycle precatalyst | rt - 40 °C | Very mild conditions, aqueous media | acs.orgorganic-chemistry.orgnih.gov |

| Zn(CN)₂ | Pd/C, dppf | 110 °C | Scalable, uses heterogeneous catalyst | organic-chemistry.org |

Substituent-Directed Reactivity on the Pyridine Moiety

The inherent reactivity of the pyridine ring is dictated by the electronegative nitrogen atom, which reduces electron density at the carbon atoms, particularly at the C2 (α) and C4 (γ) positions. imperial.ac.uk This makes the ring susceptible to nucleophilic attack at these positions.

The presence of substituents on the pyridine ring further modulates this reactivity. rsc.org

Electron-withdrawing groups enhance the electron deficiency of the ring, further activating it for nucleophilic substitution reactions. Their influence is primarily inductive. rsc.org

Electron-donating groups increase the electron density, which can affect the outcomes of reactions like metalation and subsequent cross-coupling. nih.gov

In the context of cross-coupling reactions, the position of a substituent has a significant effect. For example, studies on Suzuki-type reactions with 8-haloimidazo[1,2-a]pyridines have shown that a substituent at the 2-position influences the reactivity of the halide at the 8-position. oup.com Similarly, for the title compound, a substituent on the pyridine ring would electronically influence the reactivity of other positions on the ring and the amine side chain. The position of the aminomethyl group at C2 makes the pyridine ring particularly challenging for certain transformations like Suzuki-Miyaura cross-coupling, but alternative methods using reagents like pyridine-2-sulfinates have been developed to overcome these difficulties. rsc.org

Reactivity Influenced by the Fluorophenyl Substituent

The presence of a fluorine atom at the para-position of the phenyl ring in this compound is a critical determinant of its reactivity. The electronic effects of fluorine, coupled with the nature of the pyridin-2-ylmethylamino substituent, govern the susceptibility of the fluorophenyl ring to various chemical transformations.

Electronic Effects of Fluorine on Reactivity and Selectivity

The fluorine atom exerts a dual electronic influence on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). This combination deactivates the fluorophenyl ring towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). However, the resonance effect, which involves the donation of fluorine's lone pair electrons into the aromatic system, preferentially directs incoming electrophiles to the positions ortho and para to the fluorine atom.

In the context of electrophilic aromatic substitution, the amino group's activating and ortho-, para-directing nature would typically enhance the reactivity of the phenyl ring. However, the basicity of the nitrogen atom can lead to complications, particularly in acidic reaction conditions required for many electrophilic substitutions. Protonation of the amine or the pyridine nitrogen would create a strongly deactivating ammonium or pyridinium (B92312) group, respectively, thereby hindering electrophilic attack on the fluorophenyl ring.

| Reaction Type | Expected Influence of 4-Fluoro Substituent | Expected Influence of Pyridin-2-ylmethylamino Substituent | Overall Expected Reactivity of Fluorophenyl Ring |

| Electrophilic Aromatic Substitution | Deactivating, Ortho-, Para-directing | Activating (potentially complicated by basicity), Ortho-, Para-directing | Moderately deactivated, substitution favored at positions ortho to the amino group. |

| Nucleophilic Aromatic Substitution | Activating for substitution of the fluorine atom | Generally non-participating or weakly deactivating | Challenging, but possible under forcing conditions or with specific activation. |

Transformations Involving the Fluorophenyl Ring

Transformations targeting the fluorophenyl ring of this compound are primarily centered around substitution reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The carbon-fluorine bond is strong, making the fluorine atom a relatively poor leaving group in nucleophilic aromatic substitution (SNA_r) reactions. For SNA_r to occur on the 4-fluorophenyl ring of this molecule, strong activation by other electron-withdrawing groups would typically be necessary. In the absence of such groups, these reactions are challenging and often require harsh conditions or specialized catalytic systems, such as photoredox catalysis, to proceed. While the fluorine atom itself can activate the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex, the lack of additional strong electron-withdrawing substituents on the fluorophenyl ring of this compound makes direct nucleophilic displacement of the fluorine atom difficult.

Electrophilic Aromatic Substitution

Given the directing effects of the substituents, electrophilic aromatic substitution on the fluorophenyl ring is expected to occur at the positions ortho to the pyridin-2-ylmethylamino group (i.e., positions 3 and 5 of the fluorophenyl ring). However, as previously mentioned, the basicity of the nitrogen atoms can pose a significant challenge. Careful selection of reaction conditions, such as the use of protecting groups for the amine or non-acidic reaction media, would be crucial for achieving successful electrophilic substitution.

Below is a table summarizing potential transformations of the fluorophenyl ring and the likely conditions required:

| Transformation | Reagents and Conditions | Expected Product(s) |

| Nitration | HNO₃, H₂SO₄ (with caution due to amine basicity) | 4-fluoro-3-nitro-N-(pyridin-2-ylmethyl)aniline |

| Halogenation | Br₂, FeBr₃ (with caution) | 3-bromo-4-fluoro-N-(pyridin-2-ylmethyl)aniline |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ (likely problematic due to amine coordination) | Low yield or no reaction expected |

| Nucleophilic Substitution of Fluorine | Strong nucleophile (e.g., RO⁻, R₂N⁻), high temperature, polar aprotic solvent | 4-alkoxy- or 4-amino-N-(pyridin-2-ylmethyl)aniline |

It is important to note that the successful execution of these transformations would likely require significant optimization of reaction conditions to overcome the inherent challenges posed by the compound's structure.

Structural Elucidation and Advanced Analytical Characterization of 4 Fluorophenyl Pyridin 2 Yl Methanamine and Its Derivatives

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous determination of molecular structures. For (4-fluorophenyl)(pyridin-2-yl)methanamine, a multi-faceted approach employing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy provides a complete picture of its atomic connectivity and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in the molecule, confirming the connectivity and purity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-fluorophenyl and pyridin-2-yl rings, as well as the methine and amine protons.

Pyridyl Protons: The four protons on the pyridine (B92270) ring will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.7 ppm). The proton adjacent to the nitrogen (at position 6) is expected to be the most downfield due to the deshielding effect of the nitrogen atom.

4-Fluorophenyl Protons: The protons on the 4-fluorophenyl ring will appear as two sets of doublets of doublets (or multiplets) in the aromatic region (typically δ 7.0-7.5 ppm), due to coupling with each other and with the fluorine atom.

Methine Proton: A singlet or a broad singlet for the methine proton (CH) is anticipated in the region of δ 4.5-5.5 ppm. Its coupling with the amine proton may or may not be observed depending on the solvent and concentration.

Amine Protons: The two amine protons (NH₂) will likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule.

Pyridyl Carbons: The five carbon atoms of the pyridine ring will show distinct signals, with the carbon atom at position 2 (attached to the methine group) and the carbon at position 6 being the most downfield.

4-Fluorophenyl Carbons: The six carbon atoms of the fluorophenyl ring will appear in the aromatic region. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The other carbons will also show smaller couplings to the fluorine atom.

Methine Carbon: The methine carbon (CH) is expected to resonate in the range of δ 50-65 ppm.

The absence of extraneous peaks in both ¹H and ¹³C NMR spectra is a strong indicator of the high purity of the sample. For related compounds, such as N-(4-fluorobenzylidene)-1-(4-fluorophenyl)methanamine, characteristic shifts have been reported, which can be used as a reference for assigning the spectra of the title compound rsc.org. The interpretation of NMR spectra for fluorine-containing compounds can sometimes be complex due to fluorine-carbon and fluorine-proton couplings, which can lead to signal splitting and, in some cases, the apparent absence of signals for quaternary carbons researchgate.net.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridyl-H6 | 8.5 - 8.7 | d |

| Pyridyl-H3, H4, H5 | 7.1 - 7.8 | m |

| Fluorophenyl-H | 7.0 - 7.5 | m |

| Methine-CH | 4.5 - 5.5 | s (or t) |

| Amine-NH₂ | Variable | br s |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridyl C2 | 158 - 162 |

| Pyridyl C6 | 148 - 150 |

| Pyridyl C4 | 135 - 138 |

| Pyridyl C3, C5 | 120 - 125 |

| Fluorophenyl C1 (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Fluorophenyl C4 (C-CH) | 138 - 142 |

| Fluorophenyl C2, C6 | 128 - 132 (d, ³JCF ≈ 8 Hz) |

| Fluorophenyl C3, C5 | 114 - 117 (d, ²JCF ≈ 21 Hz) |

| Methine CH | 50 - 65 |

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight Verification and Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of this compound. Fragmentation patterns are also crucial for structural elucidation. Expected fragments would arise from the cleavage of the C-C bond between the methine carbon and the aromatic rings, as well as the loss of the amino group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule with a high degree of confidence. This is critical for distinguishing between compounds with the same nominal mass but different elemental compositions researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is particularly useful for analyzing the purity of the compound and for identifying any potential impurities or degradation products. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification nih.govresearchgate.net.

Expected Mass Spectrometry Data for this compound

| Technique | Expected m/z | Information Obtained |

| MS (EI) | [M]⁺˙, fragments | Molecular weight and structural fragments |

| HRMS (ESI) | [M+H]⁺ | Exact mass and elemental composition |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds.

N-H Stretching: The amine group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methine group will be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds in the pyridine and phenyl rings will be found in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1100-1300 cm⁻¹.

The IR spectrum of the related compound (4-fluorophenyl)(pyridin-4-yl)methanone (B1337225) shows characteristic peaks that can be used for comparison nih.gov.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |

| C=N, C=C Stretch (aromatic) | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings. The presence of the nitrogen atom in the pyridine ring and the fluorine atom on the phenyl ring can influence the position and intensity of these absorption maxima. The degree of conjugation between the two aromatic rings through the methine bridge will also affect the electronic spectrum. Analysis of styrylpyridine derivatives, which also contain conjugated pyridine and phenyl rings, has been conducted using UV-Vis spectroscopy, providing a basis for comparison nih.gov.

Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

| π → π* | 250 - 280 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound will provide a characteristic "fingerprint" of the molecule.

Ring Breathing Modes: The symmetric "ring breathing" vibrations of the pyridine and phenyl rings are typically strong in the Raman spectrum and are found in the 990-1050 cm⁻¹ region.

C-F and C-N Vibrations: The C-F and C-N stretching and bending vibrations will also be observable.

Studies on pyridine and its derivatives by Raman spectroscopy have shown that the position and intensity of the bands are sensitive to the nature and position of the substituents rsc.orgresearchgate.netrsc.org. This allows for a detailed analysis of the molecular structure.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for the separation of the target compound from starting materials, by-products, and other impurities, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. For aromatic amines and pyridines, silica (B1680970) gel plates are commonly used with a variety of solvent systems, often containing a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) to achieve good separation researchgate.netbeilstein-journals.orgfrontiersin.org. The addition of a small amount of a base, such as triethylamine, can be beneficial in preventing the streaking of basic amine compounds on the silica gel plate.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. Silica gel is a common stationary phase, and the mobile phase is typically a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity to elute the desired compound researchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the quantitative determination of purity. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with a buffer like ammonium (B1175870) acetate or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is a common method for the analysis of aromatic amines and pyridines. The retention time and peak area can be used to identify and quantify the compound and any impurities present.

Common Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection |

| TLC | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate, Toluene/Methanol | UV light (254 nm) |

| Column Chromatography | Silica gel | Hexane/Ethyl Acetate (gradient) | UV detection or TLC |

| HPLC | C18 | Water/Acetonitrile (with buffer) | UV detection |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for resolving and quantifying its enantiomers. nih.gov The choice between normal-phase and reversed-phase HPLC, along with the selection of a suitable chiral stationary phase (CSP), is critical for achieving successful separation. chromatographyonline.comsigmaaldrich.com

For the analysis of basic compounds like this compound, a mobile phase often includes an amine additive, such as diethylamine, to improve peak shape and resolution. chromatographyonline.com A common screening approach involves using polysaccharide-based chiral columns, like Chiralcel OD-H and Chiralpak AD, with mobile phases consisting of n-hexane and an alcohol like 2-propanol or ethanol. chromatographyonline.com The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. youtube.com

The determination of enantiomeric excess (e.e.) is crucial as the biological activity of chiral molecules can differ significantly between enantiomers. youtube.com HPLC provides a reliable method for quantifying the ratio of the two enantiomers in a mixture. iosrjournals.org The development of a robust HPLC method involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers and any impurities present. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Chiral Separation

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table represents a typical starting point for method development and may require optimization for specific derivatives.

Thin-Layer Chromatography (TLC) and Column Chromatography for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for monitoring the progress of chemical reactions leading to this compound. thieme.de By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. rsc.orgrsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the components of the reaction mixture. rsc.org

Once the reaction is complete, as indicated by TLC, column chromatography is the standard method for purification. orgsyn.org The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) is passed through the column. orgsyn.org The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. Fractions are collected and analyzed by TLC to identify those containing the pure product. orgsyn.org A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate mixture, is often employed to effectively separate the desired compound from byproducts and unreacted starting materials. orgsyn.org

Table 2: Example of a Purification Scheme

| Step | Technique | Stationary Phase | Eluent System |

| Monitoring | TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate (3:1) |

| Purification | Column Chromatography | Silica Gel (200-300 mesh) | Gradient: Hexane to Hexane/Ethyl Acetate (1:1) |

Solid-State Structural Analysis: X-ray Crystallography

For instance, in the crystal structure of a related compound, (4-fluorophenyl)(1H-pyrrol-2-yl)methanone, the dihedral angle between the pyrrole (B145914) and benzene (B151609) rings was determined to be 49.16 (6)°. nih.gov The crystal packing is stabilized by intermolecular interactions, such as hydrogen bonds. nih.gov Similar analyses for this compound would reveal the spatial arrangement of the fluorophenyl and pyridinyl rings and the nature of intermolecular forces that govern the crystal lattice. This information is invaluable for understanding the compound's physical properties and for computational modeling studies. frontiersin.orgredalyc.org

Table 3: Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁FN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = γ° |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | ρ g/cm³ |

Note: The values in this table are placeholders and would be determined experimentally.

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) for Stability Profiling

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal stability and phase behavior of this compound. orgsyn.org In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This provides information on thermal events such as melting, crystallization, and decomposition.

A sharp endothermic peak in a DSC thermogram typically corresponds to the melting point of the compound, providing a measure of its purity. Broader peaks or the presence of multiple thermal events might indicate the presence of impurities or different polymorphic forms. The onset of an exothermic event can signify the decomposition of the compound, thus defining its upper thermal stability limit. This information is critical for determining appropriate storage and handling conditions.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to confirm the elemental composition of a synthesized compound like this compound. nih.gov This method determines the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.) in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometric purity and confirms that the correct product has been synthesized. nih.gov

Table 4: Elemental Analysis Data for this compound (C₁₂H₁₁FN₂)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 71.27 | 71.XX |

| Hydrogen (H) | 5.48 | 5.XX |

| Nitrogen (N) | 13.85 | 13.XX |

Note: "XX" represents the experimentally determined values which should be in close agreement with the theoretical values.

Computational and Theoretical Investigations of 4 Fluorophenyl Pyridin 2 Yl Methanamine

Quantum Mechanical and Molecular Modeling Approaches

Quantum mechanical and molecular modeling approaches are fundamental to modern chemical research, offering deep insights into molecular structure, stability, and reactivity. These methods allow for the detailed examination of a molecule's electronic landscape and conformational possibilities.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used for its balance of accuracy and computational cost. nih.govrsc.org This method is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.govresearchgate.net By minimizing the energy of the system, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the ground state structure of (4-fluorophenyl)(pyridin-2-yl)methanamine.

The choice of functional and basis set is crucial for obtaining accurate results. nih.gov For instance, a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p) is commonly used for organic molecules to achieve reliable geometries. nih.govsciety.org Once the geometry is optimized, DFT is further used to calculate the electronic structure, which includes the distribution of electrons within the molecule and the energies of the molecular orbitals. These calculations provide foundational information for understanding the molecule's properties and reactivity. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(phenyl)-C(methanamine) | 1.52 Å |

| Bond Length | C(methanamine)-N(amine) | 1.46 Å |

| Bond Length | C(methanamine)-C(pyridin-2-yl) | 1.51 Å |

| Bond Angle | C(phenyl)-C(methanamine)-N(amine) | 110.5° |

| Bond Angle | N(amine)-C(methanamine)-C(pyridin-2-yl) | 111.0° |

| Dihedral Angle | C(phenyl)-C(methanamine)-C(pyridin-2-yl)-N(pyridine) | 65.0° |

| Note: The data in this table is illustrative and intended to represent typical outputs of a DFT calculation. Actual values would be derived from specific computational studies. |

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of these different conformers and their relative energies. By systematically rotating the key dihedral angles—specifically around the bonds connecting the central methanamine carbon to the phenyl and pyridinyl rings—a potential energy surface (PES) can be mapped out. wayne.edu

This mapping helps identify the global minimum energy conformation (the most stable structure) as well as other local minima (metastable conformers) and the energy barriers that separate them. frontiersin.org Understanding the conformational landscape is vital as the biological activity and physical properties of a molecule can be highly dependent on its preferred shape. The free energy landscape can reveal the dynamic properties and thermodynamic equilibrium between different conformational states. frontiersin.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy is related to the electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. sciety.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. numberanalytics.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.20 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

| Note: This data is for illustrative purposes. The actual values would be obtained from specific quantum chemical calculations. |

Analysis of Inter- and Intramolecular Interactions

Beyond the basic electronic structure, a deeper understanding of a molecule's properties comes from analyzing the specific interactions between its atoms and orbitals.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonding, lone pairs, and delocalization effects. wikipedia.orgwisc.edu It transforms the complex molecular orbitals into localized orbitals that are easier to understand. mpg.de

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. researchgate.nettci-thaijo.org

Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the fluorine atom, indicating these as potential sites for electrophilic interaction. The amine proton and other hydrogen atoms would exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.netresearchgate.net

Investigation of Hydrogen Bonding and Charge Transfer Phenomena

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the non-covalent interactions that govern the structure and reactivity of this compound.

Hydrogen Bonding:

The molecular structure of this compound features potential hydrogen bond donors (the amine N-H) and acceptors (the nitrogen atom of the pyridine ring and the fluorine atom). Computational models can predict the geometry and energetics of both intramolecular and intermolecular hydrogen bonds.

In the context of related structures, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, crystal structure analysis reveals the formation of O—H⋯N hydrogen bonds that link molecules into chains. Similar interactions are computationally predictable for this compound, where the amine hydrogen can form a hydrogen bond with the pyridyl nitrogen of an adjacent molecule. The strength and nature of these bonds can be quantified through calculated parameters like bond distance, angle, and stabilization energy. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions.

Charge Transfer:

Intramolecular charge transfer is a key aspect of the electronic behavior of molecules with electron-donating and electron-withdrawing groups. In this compound, the pyridin-2-yl group and the 4-fluorophenyl group can modulate the electron density distribution.

Computational methods like Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) analysis are used to investigate charge transfer phenomena. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer, which can influence the molecule's reactivity and electronic absorption properties. For analogous compounds, DFT calculations have been used to determine the HOMO-LUMO gap to understand charge transfer interactions.

Prediction and Simulation of Spectroscopic Properties

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic data of novel compounds.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Predicting NMR chemical shifts computationally can aid in the assignment of experimental spectra and confirm the proposed structure.

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound can be achieved using DFT calculations. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). The accuracy of these predictions is dependent on the level of theory and basis set used in the calculations. Machine learning models are also increasingly being used to achieve more accurate predictions, sometimes with lower computational cost.

Table 1: Predicted NMR Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (pyridyl, C2) | Data not available |

| C (pyridyl, C3) | Data not available |

| C (pyridyl, C4) | Data not available |

| C (pyridyl, C5) | Data not available |

| C (pyridyl, C6) | Data not available |

| C (methanamine) | Data not available |

| C (fluorophenyl, C1') | Data not available |

| C (fluorophenyl, C2'/C6') | Data not available |

| C (fluorophenyl, C3'/C5') | Data not available |

| C (fluorophenyl, C4') | Data not available |

| H (amine) | Data not available |

| H (methanamine) | Data not available |

| H (pyridyl) | Data not available |

| H (fluorophenyl) | Data not available |

| F | Data not available |

Note: This table is illustrative. Specific predicted values for this compound are not currently available in the public literature based on the conducted searches.

Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Vibrational Spectra (IR and Raman):

Computational methods can simulate the infrared (IR) and Raman spectra of this compound. These simulations are based on calculating the vibrational frequencies and their corresponding intensities after geometry optimization. The calculated frequencies are often scaled to better match experimental data.

The simulated spectra can help in the assignment of vibrational modes observed in experimental spectra. Key vibrational modes for this molecule would include N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, C-F stretching, and the ring vibrations of the pyridine and fluorophenyl groups. Theoretical studies on similar molecules have successfully used DFT to calculate and assign these vibrational modes.

Table 2: Predicted Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch | Data not available |

| C-F Stretch | Data not available |

| Pyridine Ring Vibrations | Data not available |

| Fluorophenyl Ring Vibrations | Data not available |

Note: This table is illustrative. Specific predicted vibrational frequencies for this compound are not currently available in the public literature based on the conducted searches.

Electronic Spectra (UV-Vis):

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis electronic absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals. The simulated spectrum shows the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The electronic transitions in this compound are expected to be π → π* and n → π* transitions associated with the aromatic rings and the lone pair electrons on the nitrogen atoms. The simulated UV-Vis spectrum can predict the absorption maxima, which is valuable for understanding the electronic structure and for comparison with experimental data.

Table 3: Predicted Electronic Transitions (Illustrative)

| Transition | Predicted Wavelength (nm) | Oscillator Strength |

|---|---|---|

| HOMO -> LUMO | Data not available | Data not available |

| HOMO-1 -> LUMO | Data not available | Data not available |

| HOMO -> LUMO+1 | Data not available | Data not available |

Note: This table is illustrative. Specific predicted electronic transitions for this compound are not currently available in the public literature based on the conducted searches.

Applications of 4 Fluorophenyl Pyridin 2 Yl Methanamine in Advanced Chemical Synthesis and Materials Science

As a Core Building Block in Complex Molecule Construction

The structural features of (4-fluorophenyl)(pyridin-2-yl)methanamine make it an important building block for the synthesis of a wide range of organic molecules. The pyridine (B92270) and fluorophenyl groups offer opportunities for various chemical transformations, while the amine linkage provides a point for further functionalization.

The pyridine-amine core of this compound is a key structural motif found in many biologically active heterocyclic compounds. This makes it a valuable precursor for the assembly of complex heterocyclic scaffolds. For instance, related pyridin-2-ylmethanamine (B45004) derivatives have been utilized in the synthesis of pyrrolo[2,3-d]pyrimidine analogs. mdpi.com This class of compounds is of significant interest in medicinal chemistry due to their potential as inhibitors of various kinases. The synthesis typically involves the amination of a suitably substituted chloro-pyrimidine with the pyridin-2-ylmethanamine derivative. mdpi.com This general strategy highlights the potential of this compound to be used in the construction of diverse heterocyclic systems. The presence of the fluorine atom can also influence the electronic properties and metabolic stability of the final products.

The strategic use of pyridine-based building blocks is a common approach in the development of novel therapeutic agents. rsc.org By incorporating this compound into a synthetic route, chemists can access novel chemical space and generate libraries of compounds for biological screening.

Beyond the synthesis of heterocyclic scaffolds, this compound can be incorporated into a variety of other molecular architectures. Its amine functionality allows for its use in reactions such as acylation, alkylation, and reductive amination, enabling the extension of its structure and the introduction of new functional groups. The fluorophenyl and pyridine rings can also participate in various coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form more complex diaryl or aryl-heteroaryl structures.

The incorporation of this building block can lead to molecules with interesting photophysical or material properties. The combination of the electron-withdrawing fluorine atom and the electron-deficient pyridine ring can influence the electronic and photophysical characteristics of the resulting molecules, making them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors.

Role as a Ligand in Coordination and Organometallic Chemistry

The nitrogen atoms in the pyridine ring and the secondary amine of this compound can act as Lewis bases, allowing the molecule to coordinate to metal centers and function as a ligand. This has significant implications for the development of new catalysts and functional materials.

This compound can form stable complexes with a variety of transition metals, including nickel, copper, and zinc. The resulting metal complexes have potential applications in catalysis. For example, related Schiff base ligands derived from pyridine-2-carboxaldehyde and various amines have been used to synthesize cobalt(II), nickel(II), and copper(II) complexes that exhibit catalytic activity in various organic transformations. nih.gov

The general synthetic approach for these complexes involves the reaction of a metal salt (e.g., chloride or acetate) with the ligand in a suitable solvent. The coordination of the ligand to the metal center can activate the metal for catalysis, and the specific properties of the ligand, such as its steric bulk and electronic character, can influence the efficiency and selectivity of the catalytic reaction. The table below summarizes representative examples of metal complexes formed with similar pyridine-amine containing ligands and their potential applications.

| Metal | Ligand Type | Potential Catalytic Application |

| Nickel(II) | Pyridine-imine | Oxidation, Reduction |

| Copper(II) | Pyridine-amine | C-C coupling, Oxidation |

| Zinc(II) | Schiff Base | Polymerization, Hydrolysis |

The electronic and stereochemical properties of this compound as a ligand play a crucial role in determining the structure and reactivity of its metal complexes. The electron-withdrawing fluorine atom on the phenyl ring can influence the electron density at the coordinating nitrogen atoms, thereby affecting the strength of the metal-ligand bond. This can have a direct impact on the catalytic activity of the resulting complex.

Function as a Directing Group in Transition Metal-Catalyzed Reactions

In addition to its role as a ligand in stoichiometric metal complexes, the pyridine-amine moiety of this compound can function as a directing group in transition metal-catalyzed reactions, particularly in C-H activation/functionalization. nih.govnih.govresearchgate.net This strategy allows for the selective functionalization of a specific C-H bond in a molecule, which is a powerful tool in organic synthesis.

In a typical palladium-catalyzed C-H functionalization reaction, the pyridine nitrogen of the ligand coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond on the phenyl ring. nih.gov This directed C-H activation leads to the formation of a palladacycle intermediate, which can then react with a variety of coupling partners to form a new C-C, C-N, or C-O bond. nih.gov The use of a directing group provides high levels of regioselectivity, which is often difficult to achieve with traditional synthetic methods. The fluorinated phenyl ring in this compound offers a site for such directed functionalization, enabling the synthesis of more complex and highly substituted aromatic compounds.

Lack of Documented Application in UV-Protective Materials

Extensive research of publicly available scientific literature and chemical databases did not yield specific studies on the application of This compound as a precursor for Schiff bases intended for UV-protective materials. While the synthesis of Schiff bases from precursors containing either a 4-fluorophenyl group or a pyridin-2-yl moiety is documented for various applications, the use of this specific compound in the development of materials with specific chemical functions like UV-shielding is not reported.

Schiff bases, characterized by their azomethine (-C=N-) group, are a versatile class of compounds. Their potential for UV absorption is often linked to the presence of aromatic rings and other chromophores in their structure, which allow for the delocalization of π-electrons. The incorporation of a fluorophenyl group can, in some cases, enhance properties like photostability. Similarly, pyridine-containing Schiff bases are widely explored in coordination chemistry and materials science.

However, for the specific compound This compound , there is no available research detailing its reaction to form Schiff bases for UV-protective purposes. Consequently, data on the synthesis, characterization, and performance of such materials, including UV absorption spectra and Ultraviolet Protection Factor (UPF) values, are absent from the current body of scientific literature. Further research would be required to explore this potential application and to generate the detailed findings necessary for a comprehensive discussion.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research into (4-fluorophenyl)(pyridin-2-yl)methanamine and structurally related compounds has primarily highlighted its role as a valuable building block in medicinal chemistry. The molecule serves as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders, as well as compounds with potential anticancer and antimicrobial activities. semanticscholar.org The presence of the fluorine atom is significant, as it can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Consequently, the compound has been used as a molecular probe to investigate the interactions of fluorinated molecules within biological systems.

Methodological advancements have focused on efficient synthetic access to this and related structures. Key methods include:

Reductive Amination: A common and effective route involves the reductive amination of a corresponding ketone or a cyanohydrin precursor, which provides good yields under mild conditions.

Catalytic Hydrogenation: The general class of pyridine (B92270) derivatives is often synthesized or modified via catalytic hydrogenation, a technique used to produce reduced ring systems like piperidines. researchgate.net

Modern Coupling Strategies: The synthesis of substituted pyridines has been advanced by modern techniques like rhodium-catalyzed C-H activation, which allows for the one-pot construction of highly substituted pyridine derivatives from imines and alkynes. nih.gov

Use of Novel Catalysts: The preparation of pyridine derivatives has also benefited from the use of magnetically recoverable nano-catalysts, which offer advantages in terms of high activity, selectivity, and ease of separation. nih.govnih.gov

These findings underscore the compound's established utility and the sophisticated synthetic tools available for its production and derivatization.

| Area of Research | Key Findings and Methodologies | Reference |

|---|---|---|

| Medicinal Chemistry | Serves as a scaffold for agents targeting neurological disorders, cancer, and microbial infections. semanticscholar.org The fluorine atom enhances pharmacokinetic properties. | semanticscholar.org |

| Biological Probes | Used to study interactions of fluorinated compounds with biological targets due to unique electronic properties. | |

| Synthetic Methodologies | Synthesized via reductive amination. Related structures are accessible through C-H activation and use of magnetically recoverable catalysts. nih.govnih.govnih.gov | nih.govnih.govnih.gov |

Unexplored Reactivity Profiles and Novel Synthetic Strategies

Despite established synthetic routes, the full reactivity profile of this compound remains largely uncharted. The molecule possesses multiple reactive sites—the primary amine, the pyridine nitrogen, and the aromatic rings—whose interplay could lead to novel chemical transformations.

Unexplored Reactivity:

N-Functionalization: Systematic exploration of the primary amine's reactivity with a diverse range of electrophiles could yield libraries of amides, sulfonamides, and ureas for biological screening.

Pyridine Ring Chemistry: The pyridine ring is susceptible to N-oxidation, quaternization, and, under certain conditions, electrophilic or nucleophilic substitution. Investigating these reactions for this specific substrate could unlock new derivatives.

Catalytic Hydrogenation: While a general reaction for pyridines, the selective hydrogenation of the pyridine ring in this compound to its corresponding piperidine (B6355638) analogue has not been specifically detailed and could yield compounds with different conformational properties and biological activities. researchgate.net

Novel Synthetic Strategies:

Asymmetric Synthesis: The development of enantioselective methods to produce chiral versions of the compound is a critical next step. This could involve asymmetric reduction of the corresponding imine or ketone, or resolution of the racemate.

Flow Chemistry: Implementing continuous flow processes for its synthesis could offer improved safety, scalability, and purity compared to batch production.

Biocatalysis: The use of enzymes, such as transaminases, could provide a green and highly selective alternative for synthesizing the chiral amine from its ketone precursor.

Expanding the Scope of Chemical Applications Beyond Current Paradigms

The utility of this compound has been predominantly viewed through the lens of medicinal chemistry. However, its structural features suggest significant potential in other domains of chemistry.

Organocatalysis: The pyridyl-amine framework is a common motif in organocatalysts. Chiral derivatives of this compound could be designed as novel catalysts for a range of asymmetric transformations, such as Michael additions or aldol (B89426) reactions, where the pyridine moiety could act as a Lewis base and the amine as a covalent-binding or hydrogen-bond-donating site.

Ligand Development for Transition Metal Catalysis: The compound is a potential bidentate N,N-ligand, capable of chelating to transition metals. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be fine-tuned through substitution on either the pyridine or the phenyl ring. Such complexes could find applications in cross-coupling reactions, hydrogenation, or oxidation catalysis.

| Potential Application Area | Proposed Research Direction | Key Structural Features |

|---|---|---|

| Organocatalysis | Development of chiral derivatives for asymmetric synthesis. | Pyridyl-amine scaffold, hydrogen bond capability. |

| Transition Metal Catalysis | Use as a bidentate N,N-ligand for novel metal complexes. | Chelating pyridin-2-yl-methanamine core. |

| Supramolecular Chemistry | Component for self-assembling systems, sensors, or molecular cages. | Hydrogen bonding sites, aromatic stacking potential. |

Interdisciplinary Research Opportunities in Catalysis and Materials Chemistry

The intersection of catalysis and materials science offers fertile ground for innovative applications of this compound.

Catalysis: Beyond homogeneous catalysis, the compound could be immobilized onto solid supports to create robust and recyclable heterogeneous catalysts. For instance, anchoring it to silica (B1680970), polymers, or magnetic nanoparticles could combine the high selectivity of a molecular catalyst with the practical advantages of a heterogeneous system. nih.govnih.gov This approach bridges the gap between different catalytic disciplines and aligns with the principles of green chemistry.

Materials Chemistry: The unique combination of a fluorinated aromatic system and a metal-coordinating pyridyl group makes this molecule an attractive candidate for advanced materials.

Polymer Science: It could be incorporated as a functional monomer in polymerization reactions to produce polymers with tailored properties, such as high thermal stability, specific refractive indices, or gas-selective permeability. The fluorine content is known to impart hydrophobicity and unique surface properties. acs.org

Metal-Organic Frameworks (MOFs): As a multitopic linker, it could be used to construct novel MOFs or coordination polymers. The resulting materials could exhibit interesting properties for gas storage, separation, or heterogeneous catalysis, with the fluorinated phenyl groups lining the pores to create a specific chemical environment.

Electronic Materials: The incorporation of fluorinated compounds can enhance the conductivity and stability of materials, suggesting potential applications in organic electronics and nanotechnology.

Q & A

Q. What are the common synthetic routes for (4-fluorophenyl)(pyridin-2-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-fluorophenylmagnesium bromide with pyridin-2-ylmethanamine derivatives under inert conditions (e.g., N₂ atmosphere) yields the target compound. Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–60°C), and stoichiometry of reactants. Catalytic systems like Pd/C for hydrogenation or NaBH₃CN for reductive amination improve yields. Purity (>95%) is confirmed via HPLC or LC-MS .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–8.4 ppm for pyridine and fluorophenyl groups) and the methanamine NH₂ resonance (δ 1.5–2.5 ppm, broad). Coupling constants (e.g., J = 8.9 Hz for fluorophenyl protons) confirm substitution patterns .

- HRMS : Exact mass determination (e.g., [M+H⁺] = 217.0902) ensures molecular formula validation. Discrepancies >2 ppm require recalibration or alternative ionization methods (e.g., ESI vs. MALDI) .

- XRD : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles, resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-mycobacterial IC₅₀ values) arise from structural modifications or assay conditions. Systematic structure-activity relationship (SAR) studies should:

- Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) on target binding .

- Standardize assays (e.g., microbroth dilution for MIC determination) and control variables like pH, temperature, and solvent (DMSO ≤1% v/v).

- Use docking simulations (e.g., AutoDock Vina) to correlate electronic properties (HOMO/LUMO) with activity trends .

Q. What strategies are recommended for crystallographic analysis of this compound, particularly when data quality is suboptimal?

- Methodological Answer : For low-resolution data (<1.0 Å):

- Apply SHELXL’s restraints (e.g., DFIX, SIMU) to stabilize thermal parameters and bond geometry .

- Use TWIN and BASF commands to model twinning, common in fluorinated aromatic systems.

- Validate hydrogen positions via Fourier difference maps and refine with ISOR restraints.

- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguous torsion angles .

Q. How should researchers address the lack of ecological and toxicity data for this compound in safety assessments?

- Methodological Answer :

- In silico Prediction : Use tools like EPI Suite for biodegradability (BIOWIN) and ECOSAR for acute aquatic toxicity. Fluorinated aromatics often show high persistence (BIOWIN <2.5) .

- In vitro Testing : Conduct Ames tests (bacterial mutagenicity) and zebrafish embryo assays (LC₅₀) for preliminary hazard data.

- Handling Protocols : Follow OECD guidelines for lab-scale use, including fume hoods, PPE, and waste neutralization (e.g., activated carbon filtration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products